molecular formula C23H17N3O2S B2403244 (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide CAS No. 1164536-87-1

(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2403244
CAS RN: 1164536-87-1
M. Wt: 399.47
InChI Key: GAXKWRQMXJGTGF-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research. This dye is known for its ability to bind to DNA, making it useful in a variety of applications, including cell imaging and flow cytometry.

Mechanism of Action

(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide binds to DNA by intercalating between the base pairs. This binding causes a shift in the fluorescence spectrum of the dye, making it useful for detecting changes in DNA conformation and structure. The binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA also causes a decrease in the fluorescence intensity of the dye, making it useful for detecting changes in DNA concentration.
Biochemical and Physiological Effects
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. However, it is important to note that the binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA can interfere with DNA replication and transcription, making it important to use this dye with caution in certain experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is its ability to bind to DNA specifically, making it useful for studying the effects of drugs and other compounds on DNA. Additionally, (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is a highly sensitive dye, making it useful for detecting changes in DNA concentration and structure. However, it is important to note that the binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA can interfere with DNA replication and transcription, making it important to use this dye with caution in certain experiments.

Future Directions

There are several future directions for the use of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide in scientific research. One potential application is in the study of DNA damage and repair mechanisms. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used to study the effects of various compounds on DNA damage and repair pathways. Another potential application is in the study of epigenetic modifications, such as DNA methylation and histone modifications. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used to study the effects of these modifications on DNA structure and function. Finally, (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used in the development of new cancer therapies that target DNA structure and function.

Synthesis Methods

The synthesis of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-cyano-3,4-diphenylthiazole with furan-2-carbaldehyde to produce (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide. This compound is then purified and used as the precursor for (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide. The final step involves the reaction of the precursor with a fluorescent dye to produce (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide.

Scientific Research Applications

(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is commonly used in scientific research as a fluorescent dye for cell imaging and flow cytometry. This dye is known for its ability to bind to DNA, making it useful for studying the cell cycle, cell proliferation, and apoptosis. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is also useful for studying the effects of drugs and other compounds on DNA.

properties

IUPAC Name

(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c24-14-20(22(27)25-15-19-12-7-13-28-19)23-26(18-10-5-2-6-11-18)21(16-29-23)17-8-3-1-4-9-17/h1-13,16H,15H2,(H,25,27)/b23-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXKWRQMXJGTGF-ATJXCDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C(C#N)C(=O)NCC3=CC=CO3)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CS/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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